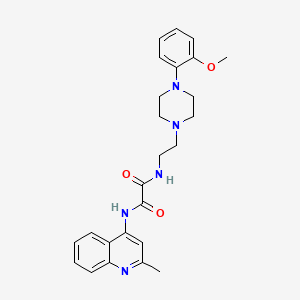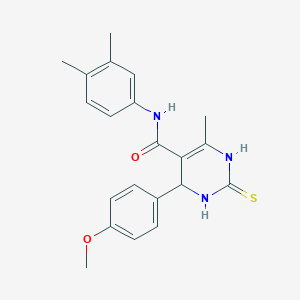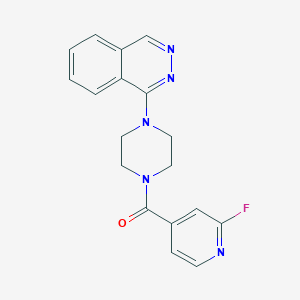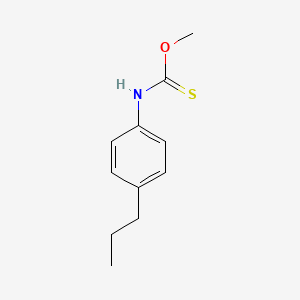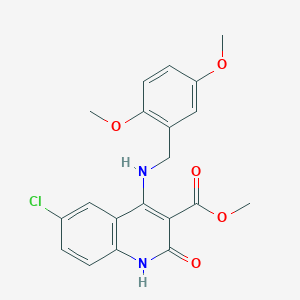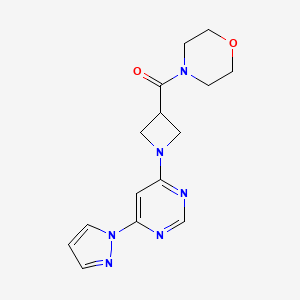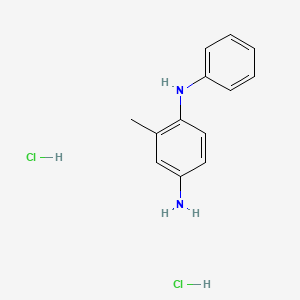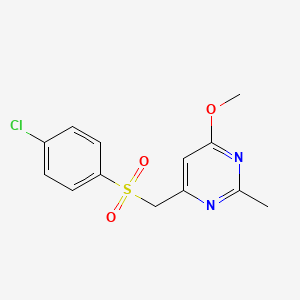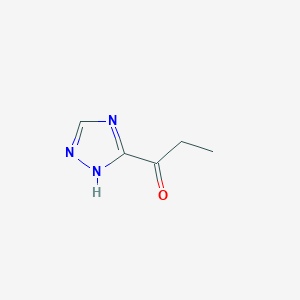
1-(4H-1,2,4-triazol-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4H-1,2,4-triazol-3-yl)propan-1-one is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole moiety is a versatile scaffold in medicinal chemistry and materials science due to its unique chemical properties and ability to participate in various chemical reactions.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. For instance, the synthesis of substituted furazans with a 1,2,4-triazole moiety involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other reagents, followed by transformations to introduce different substituents . Another approach for synthesizing 1,2,4-triazole derivatives is the one-pot reaction from arylboronic acids and acetylene sources, which can yield monosubstituted 1-aryl-1H-1,2,3-triazoles .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been characterized by various spectroscopic methods, including NMR, IR, and X-ray diffraction. For example, the molecular geometry, vibrational frequencies, and NMR chemical shifts of a triazol-imidazol compound were determined experimentally and compared with theoretical calculations using density functional theory (DFT) . Similarly, the structure of a triazole compound with an imidazolyl substituent was elucidated using X-ray crystallography and DFT calculations .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in a range of chemical reactions, which can be utilized to synthesize compounds with potential biological activities. For instance, the click reaction is a common method to introduce aryl substituents to the triazole ring, leading to compounds with antimicrobial properties . Additionally, the triazole moiety can be modified through chlorination and esterification reactions to yield various ester derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as their thermal stability, density, and oxygen balance, are important for their potential applications. For example, substituted furazans exhibit acceptable densities and optimal oxygen balance, making them suitable as components of solid composite propellants . The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, are also crucial for understanding the reactivity and potential applications in nonlinear optical materials .
Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Development
Triazole derivatives are extensively studied for their pharmacological significance, particularly in the development of new drugs. Their broad range of biological activities includes anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The preparation of triazole derivatives is crucial for discovering new prototypes for emerging diseases and resistant bacterial strains, highlighting the ongoing need for more efficient synthesis methods that consider green chemistry and sustainability (Ferreira et al., 2013).
Synthesis and Biological Features
Research into 1,2,4-triazole derivatives demonstrates their potential in synthesizing biologically active substances. These compounds exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility of 1,2,4-triazoles for chemical modeling and their applications in modern organic synthesis underscore their importance in scientific research. Over 700 information sources have been identified, detailing the antibacterial and antifungal activities of these compounds, pointing to a promising direction for future studies (Ohloblina, 2022).
Advanced Materials and Industrial Applications
1,2,4-Triazole derivatives also find applications beyond pharmacology, including in materials science, engineering, and agriculture. These derivatives are used in optical materials, photosensitizers, coloring agents, antioxidants, fuel additives, and as corrosion inhibitors. Their low toxicity makes them suitable for a wide range of industrial applications, demonstrating the compound's versatility and the wide interest it garners across different research fields (Parchenko, 2019).
Proton-Conducting Membranes
Another significant application of 1,2,4-triazole derivatives is in the development of proton-conducting membranes for fuel cells. These compounds improve the basic characteristics of electrolyte membranes, enhance thermal and electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. This makes 1,2,4-triazoles and their derivatives promising materials for the creation of heat-resistant and electrochemically stable membranes (Prozorova & Pozdnyakov, 2023).
Safety And Hazards
All chemical reference materials, including “1-(4H-1,2,4-triazol-3-yl)propan-1-one”, should be considered potentially hazardous and should be used only by qualified laboratory personnel . The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-4(9)5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRQOKCTIMDAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4H-1,2,4-triazol-3-yl)propan-1-one | |
CAS RN |
1480235-50-4 |
Source


|
| Record name | 1-(4H-1,2,4-triazol-3-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)
